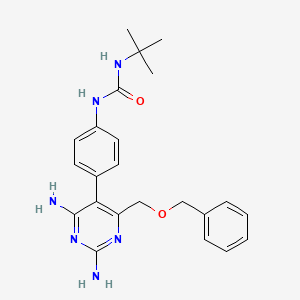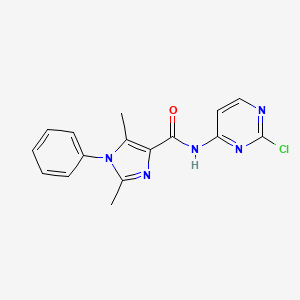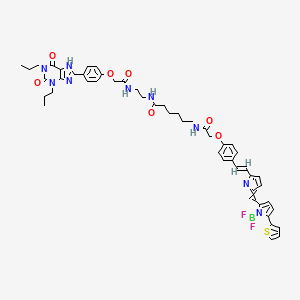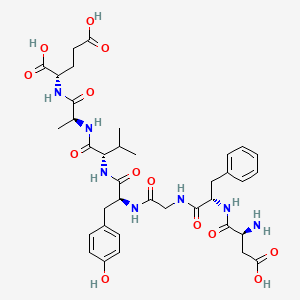![molecular formula C49H34F2N6O23S6 B10771125 8-[[4-Fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B10771125.png)
8-[[4-Fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NF157 is a suramin analogue and a highly selective antagonist of the P2Y11 receptor, a type of G protein-coupled receptor. It is known for its potent inhibitory effects on P2Y11 receptor activity, making it a valuable tool in scientific research, particularly in the study of purinergic signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NF157 involves multiple steps, starting with the preparation of the core naphthalene trisulfonic acid structureThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of NF157 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required product quality. The final product is often supplied with a high degree of hydration and some residual sodium chloride, which are batch-dependent .
Analyse Des Réactions Chimiques
Types of Reactions
NF157 primarily undergoes substitution reactions due to the presence of reactive sulfonic acid groups. It can also participate in complexation reactions with metal ions and other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving NF157 include strong acids and bases, organic solvents like DMSO, and metal catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of NF157 include various substituted derivatives and complexes with metal ions. These products are often characterized by their enhanced biological activity and selectivity .
Applications De Recherche Scientifique
NF157 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study purinergic signaling pathways and receptor-ligand interactions.
Biology: Employed in the investigation of cellular responses to extracellular nucleotides and the role of P2Y11 receptors in immune cells.
Industry: Utilized in the development of new drugs and therapeutic agents targeting purinergic receptors.
Mécanisme D'action
NF157 exerts its effects by selectively binding to and inhibiting the P2Y11 receptor. This receptor is involved in the regulation of various cellular processes, including inflammation and immune responses. By blocking the receptor, NF157 can modulate the activity of downstream signaling pathways, such as those involving phospholipase C and adenylyl cyclase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Suramin: Another P2Y11 receptor antagonist but less potent than NF157.
NF340: A related compound with similar selectivity but different pharmacokinetic properties.
NF546: Another analogue with distinct receptor binding characteristics.
Uniqueness
NF157 is unique due to its high selectivity and potency as a P2Y11 receptor antagonist. It is at least 650-fold more selective over P2Y1 and P2Y2 receptors, making it a valuable tool for studying specific purinergic signaling pathways .
Propriétés
Formule moléculaire |
C49H34F2N6O23S6 |
|---|---|
Poids moléculaire |
1305.2 g/mol |
Nom IUPAC |
8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid |
InChI |
InChI=1S/C49H34F2N6O23S6/c50-33-9-7-25(47(60)54-35-11-13-39(83(69,70)71)31-19-29(81(63,64)65)21-41(43(31)35)85(75,76)77)17-37(33)56-45(58)23-3-1-5-27(15-23)52-49(62)53-28-6-2-4-24(16-28)46(59)57-38-18-26(8-10-34(38)51)48(61)55-36-12-14-40(84(72,73)74)32-20-30(82(66,67)68)22-42(44(32)36)86(78,79)80/h1-22H,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80) |
Clé InChI |
UDVIAMRWOLIUAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)C(=O)NC4=C5C(=CC(=CC5=C(C=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)F)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B10771056.png)

![8-Bromo-5-[3-(pyridin-4-yl)phenyl]-1,2,3,4-tetrahydro-1,6-benzodiazocin-2-one](/img/structure/B10771066.png)
![Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylene]-3-methyl-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt](/img/structure/B10771072.png)

![rac-3-(4-isopropylphenyl)-7-methyl-N-(1-phenoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10771075.png)

![[1,3-Bis(2,4-dichlorophenyl)-2-phosphonopropan-2-yl]phosphonic acid](/img/structure/B10771088.png)
![5-methyl-N-(4-morpholin-4-ylphenyl)-4-oxo-8-[4-(tritritiomethyl)piperazin-1-yl]chromene-2-carboxamide](/img/structure/B10771099.png)
![[3H]robalzotan](/img/structure/B10771105.png)


![3-[4-(1,3-Benzothiazol-2-yl)phenyl]-octahydropyrido[2,1-c]morpholin-3-ol](/img/structure/B10771118.png)